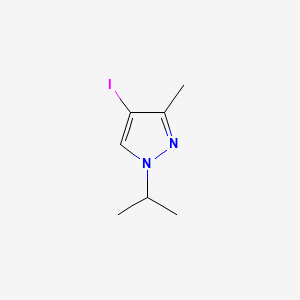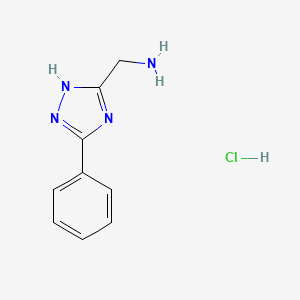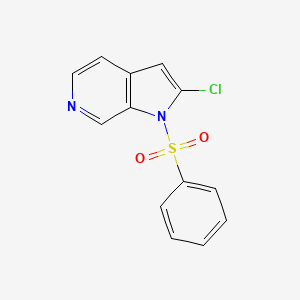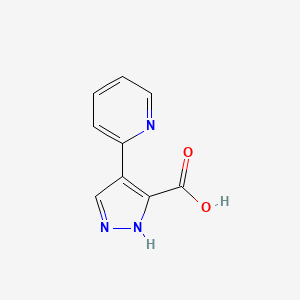![molecular formula C9H8N2O B567885 3-甲基咪唑并[1,2-a]吡啶-5-甲醛 CAS No. 1315359-91-1](/img/structure/B567885.png)
3-甲基咪唑并[1,2-a]吡啶-5-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde consists of a fused bicyclic system with a methyl group at the 3-position and an aldehyde group at the 5-position.
科学研究应用
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
作用机制
Target of Action
Imidazo[1,2-a]pyridine derivatives have been known to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridine derivatives are known to undergo various radical reactions for direct functionalization .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to be involved in various biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been known to exhibit a wide range of applications in medicinal chemistry .
生化分析
Biochemical Properties
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can alter the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Furthermore, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity .
Dosage Effects in Animal Models
The effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular antioxidant capacity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
准备方法
The synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel without the need for intermediate isolation.
化学反应分析
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
相似化合物的比较
3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:
5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: This compound has a similar structure but with the aldehyde group at the 3-position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has two methyl groups and a carboxamide group, showing significant activity against multidrug-resistant tuberculosis.
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused bicyclic system but with a pyrimidine ring instead of a pyridine ring.
属性
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-5-10-9-4-2-3-8(6-12)11(7)9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLHXTNWZCCESQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)







![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)
